molecular formula C8H3BrClFN2 B1447221 8-Bromo-4-chloro-5-fluoroquinazoline CAS No. 1351499-20-1

8-Bromo-4-chloro-5-fluoroquinazoline

Cat. No.: B1447221
CAS No.: 1351499-20-1
M. Wt: 261.48 g/mol
InChI Key: LDFGGFMDBYBJDL-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-fluoroquinazoline is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C8H3BrClFN2, and it has an average mass of 261.478 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-5-fluoroquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using autoclave reactors. For instance, a clean and nitrogen-purged autoclave reactor can be charged with palladium on carbon (Pd/C) as a catalyst, followed by the addition of the appropriate precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different substituted quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological and industrial applications .

Scientific Research Applications

8-Bromo-4-chloro-5-fluoroquinazoline has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-Bromo-4-chloro-5-fluoroquinazoline can be compared with other similar compounds, such as:

    5-Fluoroquinoline: Known for its antibacterial activity.

    6-Fluoroquinoline: Used in the synthesis of various pharmaceuticals.

    8-Fluoroquinoline: Exhibits unique biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives .

Biological Activity

8-Bromo-4-chloro-5-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The presence of halogen substituents on the quinazoline ring enhances its biological activity, making it a valuable candidate for further research.

  • Molecular Formula : C_9H_5BrClF N
  • Molecular Weight : Approximately 261.48 g/mol
  • Structural Characteristics : The unique arrangement of bromine, chlorine, and fluorine atoms contributes to its reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition disrupts processes such as cell proliferation and survival, which are crucial in cancer development. The compound may also interact with various enzymes and receptors, leading to therapeutic benefits against diseases like cancer and bacterial infections.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Anticancer Activity : The compound has shown promise as an inhibitor of kinases implicated in tumor growth. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antibacterial Properties : Similar compounds in the quinazoline family have been reported to exhibit antibacterial activity, indicating that this compound may also possess this property.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits kinases related to tumor growth; reduces viability in cancer cells ,
AntibacterialPotential antibacterial properties similar to other quinazolines,
Enzyme InhibitionInteracts with specific enzymes involved in signaling pathways ,

Case Study: Anticancer Activity

A study conducted on various substituted quinazolines, including this compound, revealed significant anti-proliferative effects on non-small cell lung cancer (NSCLC) cells. The compound was found to inhibit key kinases involved in tumor progression, leading to reduced cell proliferation rates .

Case Study: Antibacterial Effects

In another investigation focusing on the antibacterial properties of quinazolines, this compound demonstrated effective inhibition against certain bacterial strains. This suggests its potential utility in developing new antimicrobial agents.

Properties

IUPAC Name

8-bromo-4-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-4-1-2-5(11)6-7(4)12-3-13-8(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFGGFMDBYBJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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